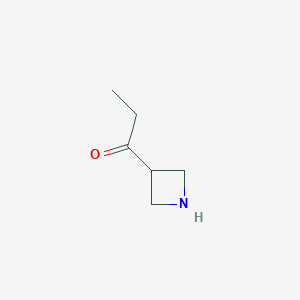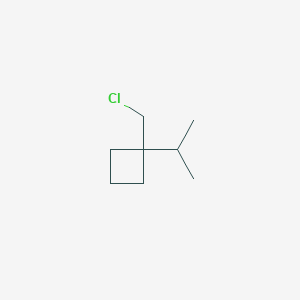
1-(Azetidin-3-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-3-yl)propan-1-one is a chemical compound with the molecular formula C₆H₁₁NO It features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, attached to a propanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)propan-1-one can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
1-(Azetidin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azetidine ring can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
1-(Azetidin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 1-(Azetidin-3-yl)propan-1-one and its derivatives often involves interaction with biological targets such as tubulin. Tubulin is a protein that plays a critical role in cell division, and compounds that destabilize tubulin can inhibit cancer cell proliferation . The azetidine ring structure allows these compounds to bind to the colchicine-binding site on tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis .
類似化合物との比較
Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Uniqueness
1-(Azetidin-3-yl)propan-1-one is unique due to its specific structural features, which include the azetidine ring and the propanone group. This combination imparts distinct chemical reactivity and biological activity compared to other azetidine derivatives .
特性
分子式 |
C6H11NO |
|---|---|
分子量 |
113.16 g/mol |
IUPAC名 |
1-(azetidin-3-yl)propan-1-one |
InChI |
InChI=1S/C6H11NO/c1-2-6(8)5-3-7-4-5/h5,7H,2-4H2,1H3 |
InChIキー |
KRTDBIHFEGEMMF-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B13151058.png)

![4-[(4-Fluorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B13151069.png)
![7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione](/img/structure/B13151076.png)
![4-(Bromomethyl)-[3,4'-bipyridin]-6-ol](/img/structure/B13151077.png)
![Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13151090.png)
![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13151093.png)
![8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13151096.png)




